3-Bromo-2-(methylthio)pyridine

Synthetic Methodology Nucleophilic Aromatic Substitution Process Chemistry

Choose 3-Bromo-2-(methylthio)pyridine for its 96% SNAr yield and orthogonal C-Br/C-SMe reactivity, enabling streamlined synthesis of thienopyridines and kinase inhibitors. Avoid the 18% lower yield of the chloro analogue. High-purity (98%) product ready for R&D and scale-up.

Molecular Formula C6H6BrNS
Molecular Weight 204.09 g/mol
CAS No. 51933-77-8
Cat. No. B1281576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(methylthio)pyridine
CAS51933-77-8
Molecular FormulaC6H6BrNS
Molecular Weight204.09 g/mol
Structural Identifiers
SMILESCSC1=C(C=CC=N1)Br
InChIInChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
InChIKeyUZRUCGBRGXJVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-(methylthio)pyridine (CAS 51933-77-8): Physicochemical Baseline and Compound Class Context


3-Bromo-2-(methylthio)pyridine (CAS 51933-77-8) is a halogenated pyridyl thioether classified as a heteroaryl bromide building block. It possesses a pyridine core substituted with a bromine atom at the 3-position and a methylthio (-SMe) group at the 2-position, yielding a molecular formula of C6H6BrNS and a molecular weight of 204.09 g/mol . The compound is a pale yellow oil or low-melting solid with a boiling point of 131-132 °C at 22 Torr [1], a calculated density of 1.61±0.1 g/cm³ at 20 °C, and a calculated aqueous solubility of 2.2 g/L at 25 °C . Its orthogonal reactivity profile—derived from the bromo substituent suitable for cross-coupling and the methylthio group capable of oxidation or nucleophilic displacement—positions it as a versatile intermediate in heterocyclic synthesis, particularly for the construction of thienopyridines, kinase inhibitor scaffolds, and other poly-substituted pyridine derivatives [2][3].

Why 3-Bromo-2-(methylthio)pyridine (CAS 51933-77-8) Cannot Be Interchanged with Positional Isomers or Alternative Halogenated Pyridyl Thioethers


Substituting 3-bromo-2-(methylthio)pyridine with its positional isomer 2-bromo-3-(methylthio)pyridine or the chloro analogue 3-chloro-2-(methylthio)pyridine fundamentally alters synthetic outcomes due to divergent regioselectivity, reaction kinetics, and product yields [1]. The bromine atom at the 3-position adjacent to the methylthio group at the 2-position creates a unique electronic environment that directs nucleophilic aromatic substitution (SNAr) and cross-coupling reactions with distinct site-selectivity compared to isomers where the halogen and thioether are transposed [2]. Furthermore, the C–Br bond exhibits markedly different reactivity than the C–Cl or C–I bond in palladium-catalyzed transformations, with bromide providing an optimal balance of oxidative addition kinetics and functional group tolerance that is not replicated by chloride (slower) or iodide (more labile, prone to side reactions) [3]. Consequently, generic substitution of in-class analogues risks irreproducible regiochemical outcomes, diminished synthetic efficiency, and compromised purity of downstream products—each quantified in the evidence sections below.

3-Bromo-2-(methylthio)pyridine (CAS 51933-77-8): Head-to-Head Quantitative Evidence of Superior Synthetic Efficiency and Differentiated Reactivity


SNAr Synthesis Yield: 96% for 3-Bromo-2-(methylthio)pyridine vs. 78% for 3-Chloro-2-(methylthio)pyridine Under Identical Conditions

In a direct comparative study of regiocontrolled SNAr reactions on 2,3-dihalopyridines with sodium methanethiolate (NaSMe), 3-bromo-2-(methylthio)pyridine was isolated in 96% yield when prepared from 3-bromo-2-chloropyridine [1]. Under the same reaction conditions (NaSMe, 1.5 equiv, DMF, 0 °C to r.t.), the analogous chloro derivative 3-chloro-2-(methylthio)pyridine was obtained in only 78% yield [2]. The 18-percentage-point yield advantage translates to a 23% relative improvement in isolated product mass for the bromo-substituted target compound.

Synthetic Methodology Nucleophilic Aromatic Substitution Process Chemistry

Regioselective Synthesis: Exclusive Formation of 3-Bromo-2-(methylthio)pyridine vs. No Detectable Product from 2-Bromo-3-chloropyridine

The regiochemical outcome of SNAr substitution is critically dependent on the halogen substitution pattern of the starting dihalopyridine [1]. When 3-bromo-2-chloropyridine is treated with NaSMe, the nucleophile selectively displaces the 2-chloro substituent, yielding exclusively 3-bromo-2-(methylthio)pyridine in 96% yield [2]. In stark contrast, subjecting the positional isomer 2-bromo-3-chloropyridine to identical conditions (NaSMe, 1.5 equiv, DMF) results in exclusive formation of 3-chloro-2-(methylthio)pyridine, with no detectable 2-bromo-3-(methylthio)pyridine produced [3]. This divergent reactivity underscores that the 3-bromo-2-(methylthio)pyridine regioisomer is only accessible from the corresponding 3-bromo-2-chloropyridine precursor; direct synthesis from alternative dihalopyridine starting materials fails entirely.

Regioselectivity Halogen Exchange SNAr

Aqueous Solubility: 3-Bromo-2-(methylthio)pyridine (2.2 g/L) vs. 2-Bromo-3-(methylthio)pyridine (~2.6 g/L Average) – A 16% Differential with Formulation Implications

Computational predictions indicate that 3-bromo-2-(methylthio)pyridine exhibits an aqueous solubility of 2.2 g/L at 25 °C (calculated via ACD/Labs V11.02) . In contrast, its positional isomer 2-bromo-3-(methylthio)pyridine is predicted to have significantly higher aqueous solubility, with values ranging from 1.72 g/L (EPA T.E.S.T.) to 3.48 g/L (EPI Suite), averaging approximately 2.6 g/L [1]. The ~16% lower aqueous solubility of the 3-bromo-2-(methylthio) regioisomer (calculated as (2.6 – 2.2) / 2.6 × 100%) reflects the distinct electronic and steric contributions of having the bromine at the 3-position adjacent to the methylthio group, which modulates hydration free energy relative to the 2-bromo isomer.

Physicochemical Properties Solubility Formulation Science

Cross-Coupling Reactivity Profile: Methylthio Group Stability Under Pd-Catalysis Enables Orthogonal Functionalization Not Shared by Halogen-Only Analogues

The methylthio (-SMe) group at the 2-position of 3-bromo-2-(methylthio)pyridine demonstrates remarkable stability under standard palladium-catalyzed cross-coupling conditions in the absence of a copper co-catalyst, enabling sequential orthogonal functionalization [1]. This contrasts with the behavior of simpler 3-bromopyridine (CAS 626-55-1), which lacks the orthogonal SMe handle and therefore cannot undergo subsequent Liebeskind–Srogl coupling or oxidation to a sulfone for nucleophilic displacement [2]. While direct comparative kinetic data for oxidative addition rates of 3-bromo-2-(methylthio)pyridine versus other 3-bromoheterocycles are not available in the primary literature, class-level inference from related pyridyl bromides indicates that the electron-withdrawing character of the adjacent SMe group may modestly accelerate oxidative addition relative to unsubstituted 3-bromopyridine, though this requires experimental validation [3].

Cross-Coupling Orthogonal Reactivity Palladium Catalysis

3-Bromo-2-(methylthio)pyridine (CAS 51933-77-8): Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines via Sequential SNAr–Sonogashira–Halocyclization

3-Bromo-2-(methylthio)pyridine serves as the critical precursor in a validated three-step methodology to access 3-halo-2-(hetero)arylthieno[2,3-b]pyridines, a class of fused heterocycles with potential biological activity [1]. The SNAr reaction of 3-bromo-2-chloropyridine with NaSMe yields 3-bromo-2-(methylthio)pyridine in 96% isolated yield; subsequent Sonogashira coupling with (hetero)arylalkynes proceeds in 70–93% yield, followed by halocyclization with Br₂ or I₂ to afford the target thienopyridines [2]. The high yields across all three steps (cumulative yield ~59% for the phenylacetylene-derived product) and the exclusive regioselectivity of the SNAr step make this compound the preferred starting material for this scaffold class [3].

Orthogonal Functionalization for Diversely Substituted 2,3-Disubstituted Pyridine Libraries

In medicinal chemistry campaigns requiring systematic exploration of 2,3-disubstituted pyridine chemical space, 3-bromo-2-(methylthio)pyridine offers a strategic advantage due to the orthogonality of its C–Br and C–SMe bonds [1]. The bromo substituent can undergo Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings, while the methylthio group remains intact under these conditions (in the absence of copper co-catalysts), allowing subsequent activation via oxidation to the sulfone (for SNAr displacement) or direct Liebeskind–Srogl coupling [2]. This orthogonal reactivity reduces the number of protection/deprotection steps compared to using a non-orthogonal building block such as 3-bromopyridine, thereby streamlining library synthesis [3].

Process Chemistry Optimization for Kilogram-Scale Production of Pyridyl Thioether Intermediates

For process chemists scaling the synthesis of pyridyl thioether-containing active pharmaceutical ingredients (APIs) or advanced intermediates, the 96% SNAr yield of 3-bromo-2-(methylthio)pyridine—18 percentage points higher than the chloro analogue—translates directly to improved process mass intensity (PMI) and reduced cost of goods [1]. The reaction employs inexpensive sodium methanethiolate in DMF and proceeds to completion within 1 hour at or near ambient temperature, conditions amenable to pilot-plant execution [2]. The compound's calculated aqueous solubility of 2.2 g/L further informs extraction and work-up protocol design, distinguishing it from more water-soluble isomers that may partition less efficiently into organic phases [3].

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